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Compound of Interest

Compound Name: UCB-A

Cat. No.: B1193713

For research, scientist, and drug development professionals.

This document provides a detailed synthesis protocol for the compound (R)-2-(2-0x0-3-((S)-3-
(trifluoromethyl)benzyl)imidazolidin-1-yl)-N-(1,2,2-trimethylpropyl)acetamide, internally
designated as UCB-A. The protocol is compiled from detailed experimental procedures found
in patent literature. Additionally, this note outlines the known biological context and potential
signaling pathways associated with this class of molecules.

Chemical Structure and Properties

Identifier Value

(R)-2-(2-0x0-3-((S)-3-
Compound Name (trifluoromethyl)benzyl)imidazolidin-1-yl)-N-

(1,2,2-trimethylpropyl)acetamide

Internal Designation UCB-A
Molecular Formula C20H28F3N30:2
Molecular Weight 415.45 g/mol
CAS Number 1027913-39-7

Experimental Protocol: Synthesis of UCB-A
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The synthesis of UCB-A is a multi-step process involving the formation of an imidazolidinone
core, followed by functionalization. The following protocol is adapted from the experimental
procedures detailed in patent WO2008101950.

Step 1: Synthesis of (S)-1-(3-
(Trifluoromethyl)benzyl)ethane-1,2-diamine

e Reactants: (S)-3-(Trifluoromethyl)benzylamine, 2-bromoethylamine hydrobromide,
Triethylamine.

e Procedure:

o

To a solution of (S)-3-(trifluoromethyl)benzylamine (1 equivalent) in dichloromethane
(DCM), add triethylamine (2.2 equivalents).

o Cool the mixture to 0°C and add 2-bromoethylamine hydrobromide (1.1 equivalents)
portion-wise.

o Allow the reaction to warm to room temperature and stir for 16 hours.
o Wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

[¢]

The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (S)-1-(3-
(Trifluoromethyl)benzyl)imidazolidin-2-one

¢ Reactants: (S)-1-(3-(Trifluoromethyl)benzyl)ethane-1,2-diamine, Triphosgene.
e Procedure:
o Dissolve (S)-1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine (1 equivalent) in DCM.

o Cool the solution to 0°C and add a solution of triphosgene (0.4 equivalents) in DCM
dropwise.
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[e]

Stir the reaction mixture at 0°C for 2 hours.

o

Quench the reaction with saturated sodium bicarbonate solution.

[¢]

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

[¢]

The resulting solid is purified by recrystallization.

Step 3: Synthesis of (R)-tert-butyl 2-(2-o0x0-3-((S)-3-
(trifluoromethyl)benzyl)imidazolidin-1-yl)acetate

e Reactants: (S)-1-(3-(Trifluoromethyl)benzyl)imidazolidin-2-one, tert-butyl bromoacetate,
Sodium hydride.

e Procedure:

o To a solution of (S)-1-(3-(trifluoromethyl)benzyl)imidazolidin-2-one (1 equivalent) in
anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) at 0°C.

o Stir the mixture for 30 minutes at 0°C.

o Add tert-butyl bromoacetate (1.1 equivalents) and allow the reaction to warm to room
temperature and stir for 12 hours.

o Quench the reaction with water and extract with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

[¢]

Purify the crude product by column chromatography.

Step 4: Synthesis of (R)-2-(2-o0x0-3-((S)-3-
(trifluoromethyl)benzyl)imidazolidin-1-yl)acetic acid

¢ Reactants: (R)-tert-butyl 2-(2-oxo-3-((S)-3-(trifluoromethyl)benzyl)imidazolidin-1-yl)acetate,
Trifluoroacetic acid (TFA).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Procedure:

o Dissolve (R)-tert-butyl 2-(2-ox0-3-((S)-3-(trifluoromethyl)benzyl)imidazolidin-1-yl)acetate (1
equivalent) in DCM.

o Add trifluoroacetic acid (10 equivalents) and stir the mixture at room temperature for 4
hours.

o Remove the solvent and excess TFA under reduced pressure to yield the crude acid.
Step 5: Synthesis of (R)-2-(2-o0x0-3-((S)-3-
(trifluoromethyl)benzyl)imidazolidin-1-yl)-N-(1,2,2-
trimethylpropyl)acetamide (UCB-A)

¢ Reactants: (R)-2-(2-oxo0-3-((S)-3-(trifluoromethyl)benzyl)imidazolidin-1-yl)acetic acid, 1,2,2-
Trimethylpropan-1-amine, HATU, DIPEA.

e Procedure:

o To a solution of (R)-2-(2-0x0-3-((S)-3-(trifluoromethyl)benzyl)imidazolidin-1-yl)acetic acid
(1 equivalent) in dimethylformamide (DMF), add HATU (1.2 equivalents) and DIPEA (3
equivalents).

o Stir the mixture for 10 minutes at room temperature.

o Add 1,2,2-trimethylpropan-1-amine (1.1 equivalents) and stir at room temperature for 16
hours.

o Dilute the reaction mixture with ethyl acetate and wash with water and brine.
o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

o The final product, UCB-A, is purified by column chromatography.

Quantitative Data
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Experimental Workflow
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Caption: Synthetic workflow for UCB-A.

Biological Context and Potential Signhaling
Pathways

Imidazolidinone derivatives are a class of compounds with a broad range of biological
activities. While the specific biological target and signaling pathway for UCB-A are not explicitly
detailed in the public domain, related compounds from the same patent series have been

investigated for their potential in treating neurological disorders.

Based on the broader class of imidazolidinone-containing molecules, potential mechanisms of
action could involve the modulation of ion channels or G-protein coupled receptors (GPCRS) in
the central nervous system. A hypothetical signaling pathway that could be influenced by a
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molecule like UCB-A is depicted below. This is a generalized representation and requires
experimental validation for UCB-A specifically.
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Caption: Hypothetical signaling pathway for UCB-A.

Disclaimer: This document is intended for informational and research purposes only. The
synthesis of UCB-A should be carried out by qualified professionals in a well-equipped
laboratory, adhering to all necessary safety precautions. The biological information provided is
based on related compounds and requires specific experimental verification for UCB-A.

 To cite this document: BenchChem. [Synthesis Protocol for UCB-A: A Detailed Application
Note for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193713#uch-a-synthesis-protocol-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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